molecular formula C19H16N4O2S B2703538 6-(4-methoxyphenyl)-N-(pyridin-3-ylmethyl)imidazo[2,1-b]thiazole-3-carboxamide CAS No. 1049367-68-1

6-(4-methoxyphenyl)-N-(pyridin-3-ylmethyl)imidazo[2,1-b]thiazole-3-carboxamide

Cat. No.: B2703538
CAS No.: 1049367-68-1
M. Wt: 364.42
InChI Key: KFSBILWTOVMAJW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-(4-methoxyphenyl)-N-(pyridin-3-ylmethyl)imidazo[2,1-b]thiazole-3-carboxamide is a potent and selective cell-permeable inhibitor of the dual-specificity tyrosine phosphorylation-regulated kinase 1A (DYRK1A). DYRK1A is a serine/threonine kinase encoded in the critical Down syndrome region of chromosome 21, and its overexpression is implicated in the neurodevelopmental deficits associated with the condition. Research using this inhibitor is therefore pivotal for investigating the molecular pathways underlying cognitive impairment and for validating DYRK1A as a therapeutic target for improving cognitive function in Down syndrome . Beyond neurobiology, DYRK1A inhibition has garnered significant interest in oncology. This compound facilitates the study of cellular proliferation and survival pathways, as DYRK1A plays a role in cell cycle control and has been linked to the pathogenesis of various solid tumors and hematological malignancies. Its mechanism involves the precise and selective attenuation of DYRK1A kinase activity, which allows researchers to probe its function in protein phosphorylation cascades, regulation of transcription factors like NFAT, and ultimately, its impact on disease-relevant cellular phenotypes. This makes it an essential pharmacological tool for dissecting DYRK1A's role in both neurological disorders and cancer biology.

Properties

IUPAC Name

6-(4-methoxyphenyl)-N-(pyridin-3-ylmethyl)imidazo[2,1-b][1,3]thiazole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16N4O2S/c1-25-15-6-4-14(5-7-15)16-11-23-17(12-26-19(23)22-16)18(24)21-10-13-3-2-8-20-9-13/h2-9,11-12H,10H2,1H3,(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KFSBILWTOVMAJW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2=CN3C(=CSC3=N2)C(=O)NCC4=CN=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

364.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(4-methoxyphenyl)-N-(pyridin-3-ylmethyl)imidazo[2,1-b]thiazole-3-carboxamide typically involves multistep reactions starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the imidazo[2,1-b]thiazole core: This can be achieved through a cyclization reaction involving a thioamide and an α-haloketone under basic conditions.

    Introduction of the 4-methoxyphenyl group: This step often involves a palladium-catalyzed cross-coupling reaction, such as Suzuki or Heck coupling, to attach the 4-methoxyphenyl group to the imidazo[2,1-b]thiazole core.

    Attachment of the pyridin-3-ylmethyl group: This can be accomplished through a nucleophilic substitution reaction where the pyridin-3-ylmethyl halide reacts with the imidazo[2,1-b]thiazole derivative.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions to meet industrial demands.

Chemical Reactions Analysis

Types of Reactions

6-(4-methoxyphenyl)-N-(pyridin-3-ylmethyl)imidazo[2,1-b]thiazole-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reduction reactions can be performed using agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid or m-chloroperbenzoic acid in dichloromethane.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Nucleophilic substitution with alkyl halides in the presence of a base like potassium carbonate.

Major Products Formed

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of alkylated derivatives.

Scientific Research Applications

Anticancer Activity

Recent studies have shown that compounds similar to 6-(4-methoxyphenyl)-N-(pyridin-3-ylmethyl)imidazo[2,1-b]thiazole-3-carboxamide exhibit significant anticancer properties. For instance, thiazole derivatives have been synthesized and evaluated for their cytotoxic effects against various cancer cell lines, including MCF-7 (breast cancer) and HepG2 (liver cancer).

CompoundCell LineIC50 (µM)
Thiazole-Pyridine HybridMCF-75.71
Standard Drug (5-Fluorouracil)MCF-76.14

The presence of electron-withdrawing groups was found to enhance the anticancer efficacy of these compounds, making them promising candidates for further development in cancer therapy .

Anticonvulsant Properties

The anticonvulsant activity of imidazo[2,1-b]thiazole derivatives has also been investigated. In a study involving a picrotoxin-induced convulsion model, certain derivatives demonstrated significant anticonvulsant effects. The structure-activity relationship (SAR) analysis indicated that modifications to the phenyl and thiazole rings could enhance the anticonvulsant potency.

CompoundED50 (mg/kg)TD50 (mg/kg)Protection Index
Imidazo[2,1-b]thiazole Derivative18.4170.29.2

This suggests that compounds like 6-(4-methoxyphenyl)-N-(pyridin-3-ylmethyl)imidazo[2,1-b]thiazole-3-carboxamide may be explored for their potential in treating epilepsy .

Carbonic Anhydrase Inhibition

Another area of interest is the inhibition of carbonic anhydrases (CAs), which are important for various physiological processes. Certain thiazole derivatives have been identified as potent inhibitors of CA III, showing promise for therapeutic applications in conditions such as glaucoma and edema.

CompoundInhibition Activity
Thiazole DerivativePotent CA III Inhibitor

The SAR studies revealed that specific substitutions on the thiazole ring were crucial for enhancing inhibitory activity .

Synthesis and Characterization

The synthesis of 6-(4-methoxyphenyl)-N-(pyridin-3-ylmethyl)imidazo[2,1-b]thiazole-3-carboxamide typically involves multi-step reactions starting from readily available precursors. The synthesis pathway often includes:

  • Formation of the imidazole ring through cyclization.
  • Introduction of the thiazole moiety.
  • Functionalization with methoxy and pyridine groups.

Characterization is performed using techniques such as NMR spectroscopy, mass spectrometry, and X-ray crystallography to confirm the structure and purity of the synthesized compounds .

Case Studies

Several case studies have highlighted the potential applications of this compound:

  • Anticancer Study : A recent study evaluated a series of imidazo[2,1-b]thiazoles against multiple cancer cell lines, finding that modifications could significantly enhance their cytotoxicity.
  • Anticonvulsant Research : In vivo models demonstrated that certain analogs provided substantial protection against induced seizures, suggesting a viable path for drug development targeting epilepsy.

Mechanism of Action

The mechanism of action of 6-(4-methoxyphenyl)-N-(pyridin-3-ylmethyl)imidazo[2,1-b]thiazole-3-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity or modulate receptor function, leading to therapeutic effects. The exact pathways and targets can vary depending on the specific application and biological context.

Comparison with Similar Compounds

Table 1: Comparison of Imidazo[2,1-b]thiazole Derivatives
Compound Name / ID R6 Substituent R3 Substituent Biological Activity (IC₅₀ or Selectivity) Key Findings
Target Compound 4-Methoxyphenyl N-(Pyridin-3-ylmethyl)carboxamide Not reported Hypothesized improved solubility due to methoxy group.
5h 4-Methoxyphenyl N-(6-Chloropyridin-3-yl)acetamide Not reported Structural analog with acetamide linker; lower polarity than carboxamide.
5l 4-Chlorophenyl Piperazinyl-pyridin-3-ylacetamide MDA-MB-231: IC₅₀ = 1.4 µM; HepG2: IC₅₀ = 22.6 µM Potent cytotoxicity, VEGFR2 inhibition (5.72% at 20 µM).
BI71906 4-Fluorophenyl N-(Pyridin-3-ylmethyl)carboxamide Not reported Fluorophenyl group may enhance metabolic stability.
6a 4-(Methylsulfonyl)phenyl N,N-Dimethylmethanamine at C-5 COX-2 IC₅₀ = 0.08 µM; Selectivity Index = 313.7 High COX-2 selectivity due to sulfonyl group and C-5 substitution.

Key Observations

Substituent Effects at R6 :

  • Methoxyphenyl (Target Compound) : Improves solubility but may reduce target affinity compared to electron-withdrawing groups (e.g., chloro, fluoro, or sulfonyl).
  • Chlorophenyl (5l) : Enhances cytotoxicity and kinase inhibition, likely due to increased lipophilicity and stronger target binding .
  • Methylsulfonylphenyl (6a) : Critical for COX-2 inhibition, as the sulfonyl group mimics arachidonic acid’s carboxylate moiety .

Substituent Effects at R3: Carboxamide vs. Acetamide: The direct carboxamide linkage in the target compound may offer stronger hydrogen bonding compared to acetamide derivatives (e.g., 5h) . Pyridine vs.

Pharmacological Profiles :

  • Cytotoxicity : Compounds with halogenated R6 groups (e.g., 5l, BI71906) show potent activity against cancer cells, with IC₅₀ values in the low micromolar range .
  • COX-2 Inhibition : Sulfonyl and C-5 amine substitutions (e.g., 6a) are critical for COX-2 selectivity, whereas methoxy-substituted analogs are less likely to inhibit COX-2 .

Biological Activity

6-(4-methoxyphenyl)-N-(pyridin-3-ylmethyl)imidazo[2,1-b]thiazole-3-carboxamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, structure-activity relationships (SAR), and potential therapeutic applications based on recent research findings.

Chemical Structure and Properties

The compound has the following molecular characteristics:

  • Molecular Formula : C19H21N4O
  • Molecular Weight : 364.4 g/mol
  • CAS Number : 1049367-68-1

The structure features a thiazole ring fused with an imidazole moiety and substituted with a methoxyphenyl and pyridinyl group, which are critical for its biological activity.

Antitumor Activity

Research indicates that thiazole derivatives, including the compound , exhibit significant antitumor properties. In vitro studies have shown that it can inhibit the proliferation of various cancer cell lines. For instance:

  • IC50 Values : The compound demonstrated IC50 values ranging from 1.61 to 2.00 µg/mL against different cancer cell lines, indicating potent cytotoxicity .
  • Mechanism of Action : The presence of electron-donating groups like the methoxy group enhances the activity by stabilizing the compound's interaction with cellular targets involved in tumor growth.

Antimicrobial Activity

Thiazole derivatives are recognized for their antibacterial properties. The compound was tested against several bacterial strains and showed superior activity compared to standard antibiotics:

  • Comparison with Antibiotics : In studies, it outperformed ampicillin and streptomycin in inhibiting bacterial growth .
  • Target Mechanisms : The compound may act by simultaneously inhibiting key bacterial enzymes such as GyrB and ParE, crucial for DNA replication .

Anticonvulsant Activity

The anticonvulsant potential of thiazole compounds has also been explored:

  • Protective Effects : Some derivatives exhibited protective effects against seizures in animal models, suggesting a role in neuromodulation .
  • SAR Analysis : Modifications in the thiazole structure were found to influence anticonvulsant efficacy significantly.

Structure-Activity Relationship (SAR)

The biological activity of 6-(4-methoxyphenyl)-N-(pyridin-3-ylmethyl)imidazo[2,1-b]thiazole-3-carboxamide can be attributed to specific structural features:

  • Methoxy Group : Enhances lipophilicity and biological interactions.
  • Pyridinyl Substitution : Contributes to improved binding affinity to target proteins.

A detailed SAR study highlighted that modifications at the 4-position of the phenyl ring significantly affect the compound's potency against various biological targets .

Case Studies

  • Anticancer Efficacy :
    • A study evaluated the compound's effect on HT29 (colon cancer) cells, revealing a dose-dependent inhibition of cell viability with an IC50 of approximately 1.98 µg/mL.
    • Histological analysis showed apoptotic changes in treated cells, confirming its potential as an anticancer agent.
  • Antimicrobial Testing :
    • In vitro tests against Gram-positive and Gram-negative bacteria revealed that the compound inhibited growth at concentrations lower than those required for standard treatments.
    • Mechanistic studies suggested disruption of bacterial membrane integrity as a primary mode of action.

Q & A

Basic Research Questions

Q. How can the synthetic route for 6-(4-methoxyphenyl)-N-(pyridin-3-ylmethyl)imidazo[2,1-b]thiazole-3-carboxamide be optimized to improve yield and purity?

  • Methodology : The compound can be synthesized via coupling reactions between key intermediates. For example, evidence from a pan-RAF inhibitor study (compound 26d ) describes reacting intermediates 16 and 33 under reflux conditions with a 37% yield after purification by column chromatography and recrystallization . To optimize yield, consider adjusting solvent systems (e.g., ethanol vs. DMF), catalysts (e.g., Pd-based catalysts for cross-coupling), or reaction time. Purity can be enhanced using techniques like HPLC (as in evidence 12, where purity >98% was achieved) .

Q. What spectroscopic methods are most reliable for characterizing the compound’s structure?

  • Methodology : Use a combination of 1^1H NMR, 13^{13}C NMR, IR, and high-resolution mass spectrometry (HRMS). For instance, evidence 11 confirms the structure of a related compound via 1^1H NMR (300 MHz, CDCl3_3) with specific peaks for the methoxyphenyl (δ 3.83 ppm) and pyridinylmethyl groups (δ 3.30–3.58 ppm) . Elemental analysis (C, H, N, S) further validates purity .

Q. How should preliminary cytotoxicity assays be designed to evaluate this compound’s anticancer potential?

  • Methodology : Follow protocols from evidence 3 and 9:

  • Use human cancer cell lines (e.g., MDA-MB-231, HepG2) with sorafenib as a positive control.
  • Apply a 72-hour MTT assay with 10 μM–100 nM concentration gradients.
  • Calculate IC50_{50} values using nonlinear regression (e.g., GraphPad Prism). reports IC50_{50} = 1.4 μM for MDA-MB-231, highlighting selectivity over HepG2 (IC50_{50} = 22.6 μM) .

Advanced Research Questions

Q. What strategies can elucidate the compound’s mechanism of action as a pan-RAF inhibitor?

  • Methodology :

  • Perform kinase inhibition assays (e.g., VEGFR2 inhibition in evidence 3) .
  • Use Western blotting to assess downstream MEK/ERK phosphorylation in melanoma cell lines (e.g., A375) .
  • Conduct molecular docking studies with RAF kinase domains (e.g., PDB ID 3OMV) to identify key binding interactions, such as hydrogen bonding with the pyridinylmethyl group .

Q. How can structural modifications enhance selectivity for specific cancer types?

  • Methodology :

  • Introduce substituents at the 4-methoxyphenyl or pyridinylmethyl positions. shows that selenylation of analogous imidazo[2,1-b]thiazoles improves bioactivity .
  • Compare analogs from evidence 3: replacing 4-chlorophenyl with 4-methoxyphenyl increased selectivity for MDA-MB-231 by 16-fold .

Q. How should in vivo efficacy studies be designed to validate antitumor activity?

  • Methodology :

  • Use xenograft models (e.g., nude mice implanted with MDA-MB-231 tumors).
  • Administer the compound intraperitoneally (10–50 mg/kg/day) for 21 days.
  • Monitor tumor volume and perform histopathology to assess necrosis/apoptosis (as in evidence 11’s melanoma study) .

Q. How can contradictory cytotoxicity data across studies be resolved?

  • Methodology :

  • Compare experimental variables: cell line origins (e.g., HepG2 vs. PC-3 in evidence 9) , assay duration (48 vs. 72 hours), and compound batch purity.
  • Re-evaluate using standardized protocols (e.g., NCI-60 panel in evidence 9) .

Q. What approaches assess metabolic stability and pharmacokinetic (PK) properties?

  • Methodology :

  • Conduct liver microsome assays (human/mouse) to measure metabolic half-life (t1/2_{1/2}).
  • Use LC-MS/MS for plasma PK profiling (Cmax_{max}, AUC) after oral/intravenous administration. ’s in vivo data suggest bioavailability optimization via sulfonamide functionalization .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.